Product packaging for Retatrutide(Cat. No.:)

Retatrutide

Cat. No.: B14117284
M. Wt: 4860 g/mol
InChI Key: PIHZSFXNGVXGER-QQQDAUCCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Multi-Agonist Peptides in Metabolic Research

The limitations of single-agonist therapies, which typically yield modest weight loss of 5-10%, have driven the exploration of multi-agonist drugs. nih.govresearchgate.net These innovative molecules are designed to mimic the synergistic effects of multiple metabolic hormones in a single entity, offering the potential for improved efficacy in weight reduction and glucose control compared to their mono-agonist predecessors. nih.govresearchgate.net By targeting multiple pathways involved in metabolism, multi-agonist peptides aim to replicate the profound metabolic benefits observed after bariatric surgery, providing a less invasive but highly effective therapeutic option. nih.govnih.gov This approach allows for a more comprehensive treatment of complex metabolic diseases like obesity and type 2 diabetes. nih.gov The development of these peptides, which combine the actions of hormones like glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic polypeptide (GIP), and glucagon (B607659), represents a significant advancement in metabolic pharmacology. nih.govresearchgate.net

Overview of Retatrutide as a Novel Triple Receptor Agonist

This compound is a single peptide engineered to act as an agonist at three key metabolic receptors: the glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic polypeptide (GIP), and glucagon (GCG) receptors. sochob.cldiabetesjournals.orgnih.gov This unique triple-agonist mechanism of action allows it to harness the distinct and complementary benefits of each hormone. accessnewswire.comdiabetesjournals.org The activation of GLP-1 and GIP receptors is known to enhance insulin (B600854) secretion, slow gastric emptying, and promote feelings of fullness. accessnewswire.compatsnap.com The additional agonism of the glucagon receptor is thought to increase energy expenditure and promote the breakdown of fats. accessnewswire.comdiabetesjournals.org

This compound's structure is based on the GIP peptide backbone and includes three non-coded amino acids to enhance its stability and activity. biosynth.com A C20 fatty diacid moiety is attached to the peptide, which extends its half-life and allows for once-weekly administration. patsnap.com This innovative molecular design has demonstrated significant potential in early clinical trials for producing substantial weight loss and improving metabolic health markers. sochob.claccessnewswire.com

Historical Context of Incretin-Based Therapeutic Development

The journey to multi-agonist peptides like this compound is built on over a century of research into the "incretin effect." nih.gov This concept originated from the observation that oral glucose intake stimulates a much greater insulin response than intravenous glucose, suggesting the existence of gut-derived hormones that enhance insulin secretion. nih.govnih.gov The two primary incretin (B1656795) hormones, GIP and GLP-1, were discovered in the mid-20th century and the 1980s, respectively. antarosmedical.com

Initial therapeutic strategies focused on overcoming the rapid degradation of these hormones in the body, leading to the development of dipeptidyl peptidase-4 (DPP-4) inhibitors and GLP-1 receptor agonists. antarosmedical.comdia-endojournals.ru The success of these therapies, particularly in managing type 2 diabetes, paved the way for the development of dual-agonist peptides, such as tirzepatide, which targets both GLP-1 and GIP receptors. diabetesjournals.org The promising results from dual-agonists then spurred the development of triple-agonists like this compound, representing the next evolutionary step in incretin-based therapeutics. diabetesjournals.org

Detailed Research Findings

Phase 2 clinical trials have provided compelling data on the efficacy of this compound in individuals with obesity. The results, published in the New England Journal of Medicine, demonstrated substantial and clinically meaningful weight reduction. lilly.comadameetingnews.orgnih.gov

In a 48-week trial involving adults with obesity but without diabetes, participants receiving the highest dose of this compound achieved a mean weight reduction of 24.2%. lilly.comnih.govprnewswire.com This level of weight loss is among the highest reported for any pharmacological therapy and approaches the results seen with some bariatric surgery procedures. diabetesjournals.org

The study also showed improvements in various cardiometabolic markers, including significant reductions in blood pressure and favorable changes in lipid profiles. drugdiscoverytrends.com Furthermore, in a substudy of patients with non-alcoholic fatty liver disease (NAFLD), this compound treatment led to a significant reduction in liver fat content, with a high percentage of participants achieving normalization of liver fat. adameetingnews.orgdiabetes.org

Table 1: Mean Percentage Change in Body Weight from Baseline in Adults with Obesity

Timepoint Placebo This compound 1 mg This compound 4 mg (combined) This compound 8 mg (combined) This compound 12 mg
24 Weeks -1.6% -7.2% -12.9% -17.3% -17.5%
48 Weeks -2.1% -8.7% -17.1% -22.8% -24.2%

Data from a Phase 2 trial published in the New England Journal of Medicine. nih.gov

Table 2: Percentage of Participants Achieving Weight Reduction Milestones at 48 Weeks

Weight Reduction Placebo This compound 4 mg This compound 8 mg This compound 12 mg
≥5% 27% 92% 100% 100%
≥10% 9% 75% 91% 93%
≥15% 2% 60% 75% 83%

Data from a Phase 2 trial published in the New England Journal of Medicine. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C227H354N48O69 B14117284 Retatrutide

Properties

Molecular Formula

C227H354N48O69

Molecular Weight

4860 g/mol

IUPAC Name

20-[[(1S)-4-[2-[2-[2-[[(5S)-5-amino-6-[[(5S)-5-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-5-amino-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-methylpropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-2,4-dimethylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-6-[[(2S)-1-[[(2S)-5-amino-1-[[1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[(2S)-2-[(2S)-2-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-6-oxohexyl]amino]-6-oxohexyl]amino]-2-oxoethoxy]ethoxy]ethylamino]-1-carboxy-4-oxobutyl]amino]-20-oxoicosanoic acid

InChI

InChI=1S/C227H354N48O69/c1-23-128(11)184(214(331)249-149(86-91-181(299)300)198(315)253-155(109-138-72-78-141(284)79-73-138)202(319)252-153(104-125(5)6)200(317)251-152(103-124(3)4)199(316)248-147(85-90-180(297)298)193(310)238-114-174(290)237-117-178(294)272-96-53-64-166(272)212(329)261-163(120-278)209(326)259-162(119-277)195(312)240-115-175(291)241-132(15)218(335)274-98-55-66-168(274)220(337)275-99-56-67-169(275)219(336)273-97-54-65-167(273)213(330)258-161(118-276)188(233)305)266-206(323)157(107-135-57-41-39-42-58-135)250-190(307)131(14)243-222(340)225(18,19)270-211(328)150(83-88-171(232)287)245-189(306)130(13)242-196(313)145(63-49-52-94-236-191(308)143(229)61-48-51-93-234-177(293)123-344-102-101-343-100-95-235-172(288)89-84-151(221(338)339)244-173(289)68-45-37-35-33-31-29-27-25-26-28-30-32-34-36-38-46-69-179(295)296)246-197(314)146(62-47-50-92-228)247-204(321)159(111-182(301)302)255-201(318)154(105-126(7)8)264-224(342)227(22,113-127(9)10)271-217(334)185(129(12)24-2)267-210(327)165(122-280)260-203(320)156(110-139-74-80-142(285)81-75-139)254-205(322)160(112-183(303)304)256-208(325)164(121-279)262-216(333)187(134(17)282)268-207(324)158(108-136-59-43-40-44-60-136)257-215(332)186(133(16)281)265-176(292)116-239-194(311)148(82-87-170(231)286)263-223(341)226(20,21)269-192(309)144(230)106-137-70-76-140(283)77-71-137/h39-44,57-60,70-81,124-134,143-169,184-187,276-285H,23-38,45-56,61-69,82-123,228-230H2,1-22H3,(H2,231,286)(H2,232,287)(H2,233,305)(H,234,293)(H,235,288)(H,236,308)(H,237,290)(H,238,310)(H,239,311)(H,240,312)(H,241,291)(H,242,313)(H,243,340)(H,244,289)(H,245,306)(H,246,314)(H,247,321)(H,248,316)(H,249,331)(H,250,307)(H,251,317)(H,252,319)(H,253,315)(H,254,322)(H,255,318)(H,256,325)(H,257,332)(H,258,330)(H,259,326)(H,260,320)(H,261,329)(H,262,333)(H,263,341)(H,264,342)(H,265,292)(H,266,323)(H,267,327)(H,268,324)(H,269,309)(H,270,328)(H,271,334)(H,295,296)(H,297,298)(H,299,300)(H,301,302)(H,303,304)(H,338,339)/t128-,129-,130-,131-,132-,133-,134+,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,184-,185-,186-,187-,227-/m0/s1

InChI Key

PIHZSFXNGVXGER-QQQDAUCCSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C)C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](C)NC(=O)C(C)(C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCCNC(=O)[C@H](CCCCNC(=O)COCCOCCNC(=O)CC[C@@H](C(=O)O)NC(=O)CCCCCCCCCCCCCCCCCCC(=O)O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@](C)(CC(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC8=CC=CC=C8)NC(=O)[C@H]([C@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)C(C)(C)NC(=O)[C@H](CC9=CC=C(C=C9)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NCC(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(CO)C(=O)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCCNC(=O)C(CCCCNC(=O)COCCOCCNC(=O)CCC(C(=O)O)NC(=O)CCCCCCCCCCCCCCCCCCC(=O)O)N)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C)(CC(C)C)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(CC9=CC=C(C=C9)O)N

Origin of Product

United States

Molecular Architecture and Receptor Interaction Mechanisms of Retatrutide

Structural Design of Retatrutide as a Synthetic Peptide

This compound is a 39-amino-acid linear peptide built upon a modified glucose-dependent insulinotropic polypeptide (GIP) backbone. nih.govbiosynth.combiomolther.org This foundational sequence is strategically altered with non-standard amino acids and a lipid moiety to enhance its stability, pharmacokinetic profile, and receptor engagement capabilities. biosynth.com

Amino Acid Sequence and Peptide Backbone Modifications

The peptide backbone of this compound has been engineered to resist enzymatic degradation and optimize receptor activity. biosynth.com Key modifications include the substitution of natural amino acids with non-coded amino acids at specific positions. wikipedia.orgbiosynth.com For instance, 2-aminoisobutyric acid (Aib), a non-natural amino acid, is incorporated at positions 2 and 20. wikipedia.orgbiosynth.com The Aib residue at position 2 provides stability against cleavage by the enzyme Dipeptidyl Peptidase 4 (DPP4), a common pathway for the degradation of incretin (B1656795) hormones. biosynth.com

Another critical modification is the inclusion of alpha-methyl-L-leucine (αMeL) at position 13, which contributes to its activity at the GIP and glucagon (B607659) receptors. biosynth.com Furthermore, the C-terminal serine residue is amidated, a common strategy in peptide drug design to increase stability. wikipedia.org These modifications are crucial for maintaining the peptide's structural integrity and prolonging its action in the body.

PositionAmino AcidModification/Note
1Tyr
2Aib2-aminoisobutyric acid (A¹); enhances stability against DPP4 cleavage. wikipedia.orgbiosynth.com
3Gln
4Gly
5Thr
6Phe
7Thr
8Ser
9Asp
10Tyr
11Ser
12Ile
13α-Me-Leualpha-methyl-L-leucine (L²); contributes to GIP and glucagon activity. wikipedia.orgbiosynth.com
14Leu
15Asp
16Lys
17LysSite of attachment for the C20 fatty diacid moiety via a linker (K⁴). wikipedia.orgbiosynth.com
18Ala
19Gln
20Aib2-aminoisobutyric acid (A¹); contributes to GIP activity. wikipedia.orgbiosynth.com
21Ala
22Phe
23Ile
24Glu
25Tyr
26Leu
27Leu
28Glu
29Gly
30Gly
31Pro
32Ser
33Ser
34Gly
35Ala
36Pro
37Pro
38Pro
39SerC-terminal amidation (S³). wikipedia.org

Role of C20 Fatty Diacid Moiety in Pharmacokinetic Properties

A defining feature of this compound's molecular structure is the attachment of a 20-carbon fatty diacid moiety to the side chain of the lysine (B10760008) residue at position 17. wikipedia.orgnih.govsocesfar.es This acylation is facilitated by a linker containing a gamma-glutamic acid (γ-Glu) and an AEEA (2-(2-(2-aminoethoxy)ethoxy)acetyl) group. wikipedia.org The primary function of this lipid chain is to enable reversible binding to serum albumin, a large, abundant protein in the bloodstream. socesfar.es This binding effectively creates a circulating reservoir of the drug, protecting it from rapid renal clearance and enzymatic degradation. This mechanism significantly extends this compound's pharmacokinetic half-life to approximately six days, making it suitable for once-weekly subcutaneous administration. patsnap.comnih.govsio-obesita.org

Receptor Binding and Agonism at Glucagon-Like Peptide-1 Receptor (GLP-1R)

Receptor Activity of this compound (EC₅₀ Values)
ReceptorHuman (nM)Mouse (nM)
GLP-1R0.775 medchemexpress.com0.794 medchemexpress.com
GIPR0.0643 medchemexpress.com0.191 medchemexpress.com
GCGR5.79 medchemexpress.com2.32 medchemexpress.com

Molecular Recognition and Ligand-Binding Domains

The binding of peptide ligands to the GLP-1R follows a well-established two-domain model. nih.govunimi.it The C-terminal portion of this compound first engages with the N-terminal extracellular domain (ECD) of the GLP-1R, which serves as an initial recognition and affinity trap. nih.govnih.gov Following this initial binding, the N-terminus of the peptide inserts into the receptor's transmembrane domain (TMD) pocket. nih.govnih.gov This insertion is what ultimately triggers receptor activation. nih.gov

Structural analyses show that the C-terminal segment of this compound interacts with the N-terminal α-helix of the ECD, the extracellular tip of transmembrane helix 1 (TM1), and extracellular loop 1 (ECL1). nih.gov Specific interactions, such as salt bridges and hydrophobic contacts, stabilize the peptide-receptor complex. For example, the this compound–GLP-1R complex is stabilized by salt bridges involving residues like D15 and K17 on the peptide. nih.gov

Conformational Changes Induced Upon GLP-1R Engagement

The binding of this compound to the GLP-1R induces significant conformational changes within the receptor, transitioning it from an inactive to an active state. patsnap.comwikipedia.org This activation facilitates its coupling to intracellular G proteins, primarily the stimulatory G protein, Gαs. patsnap.comnih.govmdpi.com Upon engagement, the cytoplasmic ends of the transmembrane helices, particularly TM6, undergo an outward displacement. nih.gov This movement opens up a binding site for the G protein on the intracellular side of the receptor. nih.gov

The coupling of the receptor-agonist complex with the G protein triggers the exchange of GDP for GTP on the Gαs subunit, leading to its activation. The activated Gαs subunit then stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP into cyclic AMP (cAMP). patsnap.commdpi.com The resulting increase in intracellular cAMP levels activates downstream signaling pathways, such as the protein kinase A (PKA) pathway, which mediate the physiological effects associated with GLP-1R activation. nih.govmdpi.com

Receptor Binding and Agonism at Glucose-Dependent Insulinotropic Polypeptide Receptor (GIPR)

This compound's interaction with the GIPR is a cornerstone of its mechanism of action, characterized by high potency and specific structural engagements.

Specificity and Potency at GIPR

This compound demonstrates potent agonism at the human GIPR, a key feature that distinguishes it from other incretin-based therapies. patsnap.com Research indicates that this compound is significantly more potent at the GIPR compared to the native GIP hormone, by a factor of 8.9. semanticscholar.org This heightened potency is believed to be a primary driver of its metabolic benefits. patsnap.com In comparative studies, this compound's EC₅₀ value for the human GIPR is reported to be 0.0643 nM, highlighting its strong activation capability at this receptor. mdpi.commedchemexpress.com This potent GIPR agonism is central to its effects on enhancing insulin (B600854) secretion in a glucose-dependent manner and playing a role in lipid metabolism. patsnap.comcusabio.com

Structural Determinants of GIPR Activation

The activation of GIPR by this compound involves specific structural interactions. Cryo-electron microscopy (cryo-EM) studies have revealed that this compound, like the native GIP, adopts a continuous helical structure upon binding to the receptor. semanticscholar.orgresearchgate.net The N-terminal portion of the peptide inserts into the transmembrane domain (TMD) of the GIPR, making crucial contacts with residues in multiple transmembrane helices and the extracellular loop 2 (ECL2). researchgate.net

A notable feature of the GIPR is its extracellular loop 1 (ECL1), which, due to the presence of three proline residues, adopts an unwound and relaxed loop conformation. semanticscholar.org This unique conformation causes this compound to adopt a straighter form, shifting its tip towards the TMD core. semanticscholar.org The interaction between this compound and GIPR is further stabilized by common interactions, including two salt bridges. nih.gov Upon binding, the GIPR undergoes a conformational change, facilitating its coupling with the G-protein complex, leading to the activation of adenylate cyclase and subsequent production of cyclic AMP (cAMP). patsnap.comunimi.it This signaling cascade is fundamental to the insulinotropic effects and other metabolic actions attributed to GIPR activation. cusabio.comunimi.it

Receptor Binding and Agonism at Glucagon Receptor (GCGR)

Differential Binding Dynamics at GCGR

Compared to its potent activity at the GIPR, this compound exhibits less potent agonism at the GCGR. patsnap.comsemanticscholar.org Specifically, its potency at the GCGR is about 0.3 times that of the native glucagon hormone. semanticscholar.org The EC₅₀ value for this compound at the human GCGR is 5.79 nM. mdpi.commedchemexpress.com This moderated activation of the GCGR is considered a key aspect of its balanced mechanism, contributing to increased energy expenditure and lipid mobilization without causing excessive hyperglycemia. patsnap.come-enm.org The activation of GCGR by this compound is believed to play a role in reducing food intake and increasing hepatic gluconeogenesis, which in turn boosts energy expenditure. e-enm.orgturkjnephrol.org

Comparative Receptor Potency and Affinity Profiling

This compound is a triple agonist with a distinct and balanced profile of activity at the GLP-1, GIP, and glucagon receptors. mdpi.com Its potency is most pronounced at the GIPR, followed by the GLP-1R, and is comparatively lower at the GCGR. mdpi.commedchemexpress.com This balanced, yet GIPR-dominant, agonism is a defining characteristic of this compound. patsnap.com

The table below summarizes the in vitro potency (EC₅₀) and binding affinity (Ki) of this compound for human and mouse receptors, providing a clear comparison of its activity across these key metabolic targets.

ReceptorSpeciesEC₅₀ (nM)Ki (nM)
GIPR Human0.06430.057
Mouse0.1912.8
GLP-1R Human0.7757.2
Mouse0.7941.3
GCGR Human5.795.6
Mouse2.3273
Data sourced from MedChemExpress and other research findings. medchemexpress.com

This comparative profile highlights the engineered design of this compound to achieve a specific balance of receptor activation, aiming to maximize therapeutic benefits in metabolic disorders. patsnap.com

Relative Potencies Across GLP-1R, GIPR, and GCGR

The therapeutic activity of this compound is defined by its specific and imbalanced potency profile across its three target receptors. It is engineered to exert its most potent agonism at the GIPR, with comparatively lower, yet clinically significant, activity at the GLP-1R and GCGR. patsnap.comoup.com This tailored potency is a key design feature that differentiates it from other single, dual, or triple-agonist incretin mimetics. semanticscholar.org

Research has quantified the half-maximal effective concentration (EC50), a measure of potency, for this compound at each of the human receptors. These findings highlight the strong preference for GIPR activation. sochob.cl Another analysis compared this compound's potency to the corresponding endogenous hormones, further illustrating its unique activity profile. semanticscholar.org

In Vitro Potency of this compound at Human Receptors
ReceptorEC50 (nM) sochob.clRelative Potency vs. Endogenous Hormone semanticscholar.org
GIPR0.06438.9x more potent than GIP
GLP-1R0.7750.4x less potent than GLP-1
GCGR5.790.3x less potent than glucagon

Implications of Balanced vs. Unbalanced Agonism in Polypharmacology

This intentionally imbalanced profile is designed to harness the distinct and complementary benefits of each signaling pathway. nih.gov

GIPR and GLP-1R Agonism : The potent GIPR activity, combined with GLP-1R agonism, synergistically enhances glucose-dependent insulin secretion and improves glycemic control. diabetesjournals.orgcanadianinsulin.com This dual incretin effect also contributes significantly to appetite suppression and reduced caloric intake. mdpi.com The combined signaling is crucial for offsetting the potential hyperglycemic action of glucagon receptor activation. drgirouardmd.com

GCGR Agonism : The comparatively lower-potency agonism at the GCGR is a key differentiator from single or dual incretin agonists. researchgate.net Glucagon signaling is associated with increased energy expenditure, stimulation of fat oxidation (lipolysis), and reduced food intake. diabetesjournals.orgdrgirouardmd.com By incorporating this mechanism, this compound aims to augment weight loss beyond what can be achieved by appetite suppression alone. nih.govmdpi.com Preclinical studies suggest that GCGR activation is the primary factor that elevates energy expenditure, distinguishing the efficacy of triple agonists from mono- and dual-agonist therapies. researchgate.netnih.gov

Intracellular Signal Transduction and Downstream Pathway Modulation

G-Protein Coupling and Cyclic Adenosine (B11128) Monophosphate (cAMP) Production

The GLP-1, GIP, and glucagon (B607659) receptors are all members of the class B G protein-coupled receptor (GPCR) family. nih.gov Their activation by Retatrutide is the initial step in a signaling cascade that primarily involves G-protein coupling and the subsequent production of the second messenger, cyclic adenosine monophosphate (cAMP). patsnap.comresearchgate.net Upon binding, the receptors undergo a conformational change that facilitates their coupling with a heterotrimeric G-protein complex. patsnap.com This interaction triggers the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit, leading to its activation and dissociation from the Gβγ dimer. mdpi.com

The GLP-1R, GIPR, and GCGR predominantly couple to the stimulatory G protein, Gs. nih.gov The activation of the Gαs subunit is a critical event in the signaling pathway. nih.gov Once dissociated, the activated Gαs-GTP complex binds to and activates the enzyme adenylyl cyclase. patsnap.comnih.gov This enzyme then catalyzes the conversion of adenosine triphosphate (ATP) to cAMP. patsnap.com The resulting elevation in intracellular cAMP levels serves as a crucial secondary messenger, propagating the signal downstream to various effector proteins. patsnap.com

This compound exhibits a distinct potency profile for each of its target receptors, which influences the kinetics of cAMP accumulation. The potency of an agonist is often described by its half-maximal effective concentration (EC50), which represents the concentration of the agonist that produces 50% of the maximal response. Research has quantified the EC50 values for this compound at the human GLP-1, GIP, and glucagon receptors, indicating a particularly high potency at the GIP receptor. nih.gov This differential potency suggests that the magnitude and rate of cAMP production may vary depending on the receptor being activated, allowing for a nuanced and balanced physiological response. patsnap.com

ReceptorEC50 (nM) for Human Receptors
GIP Receptor (GIPR)0.0643
GLP-1 Receptor (GLP-1R)0.775
Glucagon Receptor (GCGR)5.79

This table presents the half-maximal effective concentration (EC50) values of this compound for its three target human receptors, demonstrating its varied potency. Data sourced from a 2024 publication. nih.gov

Activation of Protein Kinase A (PKA) and Protein Kinase C (PKC) Cascades

The primary downstream effector of cAMP is cAMP-dependent protein kinase, also known as Protein Kinase A (PKA). nih.govpatsnap.com The accumulation of cAMP leads to the binding of this second messenger to the regulatory subunits of PKA, causing a conformational change that releases and activates the catalytic subunits. nih.gov These active catalytic subunits can then phosphorylate a multitude of substrate proteins on serine and threonine residues, thereby altering their activity and initiating a phosphorylation cascade. wikipedia.org The activation of the PKA pathway is a central mechanism through which this compound exerts its effects following receptor engagement and cAMP production. patsnap.comresearchgate.net

While the cAMP-PKA pathway is the principal signaling route for GLP-1R, GIPR, and GCGR, GPCRs can also signal through other pathways. frontiersin.org For instance, GIPR activation has been associated with increases in intracellular calcium, which is a key activator of some Protein Kinase C (PKC) isoforms. nih.govembopress.org However, the primary and most well-documented intracellular cascade initiated by this compound's triple agonism is mediated through PKA. patsnap.com

Modulation of Gene Expression Profiles by Triple Receptor Activation

The signaling cascades initiated by this compound ultimately extend to the cell nucleus, where they can modulate the expression of various genes. patsnap.com Activated PKA can translocate to the nucleus and phosphorylate transcription factors, such as the cAMP response element-binding protein (CREB). nih.gov Phosphorylation of these factors can either enhance or suppress their ability to bind to specific DNA sequences, thereby regulating the transcription of target genes.

Through this mechanism, this compound can influence the expression of genes involved in key metabolic processes. For example, GCGR activation has been linked to the upregulation of thermogenic genes in adipose tissue, which may contribute to increased energy expenditure. biotechpeptides.com Furthermore, preclinical studies have indicated that this compound treatment can lead to lower expression levels of inflammatory and fibrotic mediators, suggesting a modulatory effect on genes involved in these pathological processes. nih.gov

Synergistic Effects of Multi-Receptor Agonism on Metabolic Signaling Networks

The simultaneous activation of GLP-1R, GIPR, and GCGR by a single molecule like this compound results in a synergistic and integrated effect on metabolic signaling networks. nbinno.comnbinno.com This multi-receptor agonism allows for a more comprehensive regulation of metabolism than could be achieved by targeting a single pathway. buythis compound.net For instance, the appetite-suppressing effects of GLP-1R and GIPR activation are complemented by the increased energy expenditure promoted by GCGR activation. agemd.com This combination of reduced energy intake and increased energy expenditure is a key aspect of the compound's metabolic action. nbinno.com The signaling pathways activated by this compound are not isolated but form an integrated network that produces systemic effects across multiple organs, including the pancreas, liver, adipose tissue, and brain, leading to a harmonized metabolic response. patsnap.com

The signaling pathways of GLP-1R, GIPR, and GCGR are known to interact, a phenomenon referred to as crosstalk. nih.gov Given that these receptors are often co-expressed in the same cells, particularly in pancreatic islets, the potential for direct or indirect interaction is significant. nih.gov Studies have shown that the co-expression of these receptors can modulate their signaling output. For example, in experimental systems, the co-expression of GIPR has been shown to impair GLP-1R-mediated signaling, resulting in decreased cAMP production and downstream effects. nih.govresearchgate.net This crosstalk can occur at various levels, including receptor dimerization, competition for shared signaling components like G proteins and adenylyl cyclase, or through the activation of distinct downstream pathways that can inhibit or potentiate one another. Understanding this complex interplay is crucial for elucidating the net effect of a triple agonist like this compound.

Integrated Control of Cellular Metabolic Homeostasis

The triple agonism of this compound results in a synergistic and integrated modulation of metabolic pathways, contributing to the restoration of cellular metabolic homeostasis. patsnap.com The signaling pathways activated by this compound are not isolated; instead, they form part of an interconnected network that produces systemic effects through inter-organ crosstalk involving the pancreas, liver, adipose tissue, and brain. patsnap.com

Key Organ-Specific Actions and Metabolic Integration:

Brain : By engaging receptors in the central nervous system, particularly in the hypothalamus and brainstem, this compound promotes satiety and reduces appetite. patsnap.comdroracle.ai This central regulation of food intake is a primary driver of weight reduction. patsnap.comnbinno.com

Liver : Activation of the glucagon receptor in the liver modulates hepatic glucose production. patsnap.com This action, balanced by the effects of GLP-1R and GIPR agonism, contributes to glucose homeostasis. diabetesjournals.org Furthermore, GCGR activation in the liver facilitates the mobilization and oxidation of lipids, which can lead to reduced hepatic steatosis (liver fat). patsnap.comrevolutionhealth.org

Adipose Tissue : In adipose tissue, this compound's effects are multifactorial. patsnap.com Glucagon receptor signaling promotes lipolysis (the breakdown of fats) and increases energy expenditure. diabetesjournals.orgrevolutionhealth.org This contributes to fat mass reduction and improved body composition. nbinno.com Some research also suggests that this compound may facilitate the conversion of white adipose tissue to more metabolically active beige adipose tissue, further enhancing thermogenesis and energy expenditure. canarianweekly.com

Table 2: Research Findings on Metabolic Improvements with this compound

Summary of key metabolic outcomes from a Phase 2 clinical trial in participants with obesity over 48 weeks. patsnap.comnih.gov

Metabolic ParameterObserved Research Finding
Body Weight ReductionUp to 24.2% mean reduction from baseline. patsnap.comnih.gov
Glycemic Control (in prediabetes)Nearly 72% of participants with prediabetes reverted to normoglycemia. thebiostation.com
Lipid ProfileSignificant improvements observed. nih.gov
Blood PressureSignificant reductions in systolic and diastolic blood pressure. nih.gov

Preclinical Research in Animal Models and in Vitro Systems

In Vitro Pharmacological Characterization

Retatrutide (LY3437943) has been identified as a single peptide triple agonist that activates the human glucose-dependent insulinotropic polypeptide receptor (GIPR), glucagon-like peptide-1 receptor (GLP-1R), and glucagon (B607659) receptor (GCGR). nih.govsemanticscholar.orgoup.comnih.gov Its design as a unimolecular polypharmacological agent allows it to engage multiple therapeutic targets simultaneously. guidetomalariapharmacology.org The peptide's structure includes modifications to its amino acid sequence and the addition of a fatty diacid moiety to optimize its pharmacological properties. nih.govoup.com

The functional potency of this compound at its target receptors is primarily assessed through receptor activation assays that measure the accumulation of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in G protein-coupled receptor (GPCR) signaling. invivochem.comdiscoverx.com These in vitro assays, typically conducted using HEK-293 cell lines engineered to express a single human receptor type (GLP-1R, GIPR, or GCGR), allow for the precise measurement of a compound's intrinsic potency and efficacy. invivochem.com

Studies have demonstrated that this compound is a full agonist at all three human receptors. guidetomalariapharmacology.orginvivochem.comprobechem.com Its potency, measured as the 50% effective concentration (EC50), varies across the receptors. This compound shows the highest potency for the human GIPR, where it is significantly more potent than the native GIP ligand. nih.govsemanticscholar.orginvivochem.com In contrast, it is less potent than the endogenous ligands for the human GLP-1R and GCGR. nih.govsemanticscholar.orginvivochem.com The specific EC50 values from cAMP assays highlight this potency profile. invivochem.comabmole.commedchemexpress.com

Similar functional potency assays have been conducted on mouse receptors, confirming that this compound is also a potent agonist in this species. invivochem.comprobechem.com

Ligand-binding studies have been performed to confirm that this compound directly engages its target receptors and to determine its binding affinity. invivochem.com These assays, often using radiolabeled native ligands in competition with this compound, measure the inhibition constant (Ki), which indicates the concentration of the drug required to occupy 50% of the receptors. The results from these binding assays are consistent with the functional data from receptor activation assays, showing a strong binding affinity for all three receptors, with the highest affinity observed for the human GIPR. guidetomalariapharmacology.orginvivochem.com

In Silico and Computational Biology Investigations

Computational methods are integral to understanding the molecular basis of a drug's action. For complex peptide ligands like this compound, these investigations provide critical insights into how the molecule interacts with its multiple receptor targets.

While molecular docking is a standard computational technique used to predict the binding mode of a ligand to a receptor, the structural understanding of this compound's engagement has been significantly advanced by cryo-electron microscopy (cryo-EM). semanticscholar.orgnih.gov This experimental technique has provided high-resolution structures of this compound bound to the GLP-1R, GIPR, and GCGR, revealing the precise molecular recognition patterns. semanticscholar.orgnih.gov These determined structures offer a detailed view that docking simulations aim to achieve, showing how this compound settles into the ligand-binding pocket of each receptor. semanticscholar.org The cryo-EM structures show this compound adopting a continuous helical conformation that penetrates the core of the receptor's transmembrane domain (TMD). semanticscholar.orgnih.gov

Structural analyses from cryo-EM have elucidated the specific interactions between this compound and its three target receptors. semanticscholar.orgnih.gov The peptide's C-terminal segment interacts with the receptor's extracellular domain (ECD), while its N-terminal segment is crucial for binding within the transmembrane core. semanticscholar.orgnih.gov

Key interactions that stabilize the this compound-receptor complexes have been identified. For instance, the binding to the GLP-1R and GIPR is stabilized by several shared hydrophobic interactions and salt bridges. nih.gov A notable interaction involves a salt bridge between a specific residue in this compound (D15P) and a residue in the second extracellular loop (ECL2) of both GLP-1R and GIPR. nih.gov However, receptor-specific interactions also define the binding. The this compound–GLP-1R complex features a unique salt bridge that is absent in the GIPR complex due to a charge difference at the corresponding receptor position. nih.gov These detailed interaction studies explain the molecular underpinnings of this compound's triple agonism. semanticscholar.orgnih.gov

Bioinformatics Analysis of Insulin (B600854) Resistance Pathways

Bioinformatics analyses have been instrumental in elucidating how this compound may modulate the intricate signaling networks associated with insulin resistance. Computational studies integrating protein-protein interaction networks and pathway enrichment analysis have highlighted the compound's potential influence on key inflammatory and metabolic signaling cascades. sciforum.net

One such analysis focused on the Galectin-3 pathway, which is implicated in inflammation and insulin resistance in Type 2 Diabetes Mellitus (T2DM). sciforum.net The study revealed that this compound may significantly modulate inflammatory cascades and insulin signaling networks. sciforum.net This is achieved through the coordinated regulation of multiple signaling nodes, suggesting a systems-level impact rather than linear pathway suppression. sciforum.net

Network Analysis of Differentially Expressed Genes in Insulin-Responsive Tissues

Network analysis of gene expression in insulin-responsive tissues, such as adipose tissue, provides insights into the molecular changes underlying metabolic diseases. In obesity, for instance, analyses have identified differentially expressed genes (DEGs) enriched in pathways related to immune cell chemotaxis, inflammatory signaling, and nutrient metabolism. frontiersin.org

A study employing network analysis identified five major regulatory hubs within the Galectin-3 pathway, with LGALS3 (the gene encoding Galectin-3) showing high "betweenness centrality," indicating its importance in the network. sciforum.net The analysis suggested that this compound's effects could be mediated through the suppression of such key hubs. sciforum.net Graph theory analysis further identified regulatory motifs linking the activation of the GLP-1 receptor (a target of this compound) to the suppression of LGALS3 via cAMP-dependent pathways. sciforum.net

Gene Ontology Enrichment Analysis for Metabolic Processes

Gene Ontology (GO) enrichment analysis is a bioinformatics method used to interpret large sets of genes by categorizing them into functional groups related to biological processes, molecular functions, and cellular components. metwarebio.comgeneontology.org This type of analysis has been applied to understand the broader metabolic implications of changes in gene expression.

In the context of insulin resistance and obesity, GO analysis of differentially expressed genes in adipose tissue has shown that upregulated genes are often involved in inflammatory responses, while downregulated genes are linked to metabolic processes. frontiersin.org For this compound, pathway enrichment analysis pointed to a significant modulation of inflammatory and insulin signaling networks. sciforum.net Specifically, GO analysis can help to functionally characterize the genes affected by this compound, providing a clearer picture of the biological processes it influences. metwarebio.com

Studies in Preclinical Animal Models

Preclinical studies in various animal models, particularly obese rodents, have provided crucial in vivo data on the physiological effects of this compound. These studies have consistently demonstrated the compound's potent effects on energy balance, body composition, and insulin sensitivity.

Effects on Energy Expenditure and Lipid Oxidation in Obese Rodent Models

In diet-induced obese (DIO) mice, this compound has been shown to significantly increase energy expenditure. e-enm.orghearmenowstories.org This effect is a key contributor to the substantial weight loss observed in these models. e-enm.org The mechanism is thought to involve the glucagon receptor agonism component of this compound, which can boost metabolic rate. hearmenowstories.org

Furthermore, this compound promotes lipid oxidation, the process of breaking down fatty acids for energy. e-enm.org This increased fat burning contributes to the reduction in fat mass and improvements in lipid profiles seen in treated animals. e-enm.orgcyagen.com

Impact on Adiposity and Hepatic Fat Accumulation in Disease Models

Preclinical studies have demonstrated this compound's profound impact on reducing adiposity and liver fat. In DIO mouse models, treatment with this compound led to a significant reduction in total fat mass. cyagen.com This was accompanied by a notable decrease in liver fat, a condition known as hepatic steatosis. adameetingnews.org

The reduction in liver fat is particularly significant, as it points to the potential of this compound in addressing conditions like metabolic dysfunction-associated steatotic liver disease (MASLD). nih.gov The glucagon activity of this compound is believed to play a direct role in these hepatic effects. nih.gov

Mechanisms of Improved Insulin Sensitivity in Rodent Models

This compound has been shown to improve insulin sensitivity in rodent models of insulin resistance. patsnap.com The mechanisms are multifaceted, involving the combined actions on GLP-1, GIP, and glucagon receptors. patsnap.com

Investigations into Glucose Regulation and Glucose Homeostasis in Animal Models

Preclinical studies consistently show this compound's robust effects on glycemic control. In diet-induced obese (DIO) mice, chronic administration of this compound led to lower blood glucose and plasma insulin levels, indicating improved insulin sensitivity. diabetesjournals.org The compound's activity on GIP and GLP-1 receptors enhances glucose-dependent insulin secretion, while glucagon receptor agonism can influence hepatic glucose output. diabetesjournals.orgaccessnewswire.com

In db/db mice, a model for type 2 diabetes, this compound treatment resulted in significantly lower HbA1c levels compared to untreated diabetic mice. sochob.cl Furthermore, acute treatment in rats demonstrated enhanced glucose-dependent insulin secretion during intravenous glucose tolerance tests. diabetesjournals.org These findings in various rodent models underscore the compound's potent ability to improve glucose homeostasis through its multi-receptor mechanism. diabetesjournals.orgnih.gove-enm.org

Research on Gastric Emptying Modulation in Animal Models

A key mechanism contributing to the effects of incretin-based therapies is the delay of gastric emptying, which promotes satiety. accessnewswire.com Preclinical research confirms that this compound influences this process. Acute treatment with this compound, also known as LY3437943, was shown to dose-dependently inhibit the emptying of semi-liquid contents from the stomachs of mice. diabetesjournals.org This action is primarily attributed to the activation of the GLP-1 receptor. mdpi.com Studies in animal models have consistently demonstrated this effect, positioning gastric emptying modulation as a pivotal part of this compound's mechanism for reducing food intake and body weight. mdpi.commedicalantiaging.com

Studies on Food Intake and Satiety Regulation in Animal Models

This compound has a profound impact on reducing food intake and promoting satiety in animal models. mdpi.com In diet-induced obese mice, chronic treatment with this compound led to significant, dose-dependent reductions in calorie intake. diabetesjournals.orgmedicalsciencepulse.com This effect is driven by the synergistic actions on GLP-1 and GIP receptors, which are known to regulate appetite. medicalantiaging.com

One comparative study in db/db mice found that after 10 weeks, the group treated with this compound had the lowest food intake and body weight when compared to groups treated with Tirzepatide (a dual GIP/GLP-1 agonist) and Liraglutide (a GLP-1 agonist). sochob.cl The activation of glucagon receptors may also contribute by increasing energy expenditure, which complements the reduction in calorie consumption. medicalantiaging.comnih.gov

Interactive Table: this compound Effects in Animal Models

Parameter Animal Model Key Finding Citation
Glucose Control Diet-Induced Obese (DIO) MiceLowered blood glucose and plasma insulin. diabetesjournals.org
Glucose Control db/db MiceSignificantly reduced HbA1c levels. sochob.cl
Gastric Emptying MiceDose-dependently inhibited semi-liquid gastric emptying. diabetesjournals.org
Food Intake Diet-Induced Obese (DIO) MiceDose-dependent reductions in calorie intake. medicalsciencepulse.com
Food Intake db/db MiceShowed the most significant reduction in food intake compared to Tirzepatide and Liraglutide. sochob.cl
Body Weight Diet-Induced Obese (DIO) MiceResulted in up to 45% weight loss, primarily from fat mass. diabetesjournals.org

Preclinical Exploration of Multi-Omic Analysis in Specific Disease Contexts (e.g., Obese Triple-Negative Breast Cancer Models)

Recent preclinical research has explored this compound's effects beyond metabolic diseases, notably in the context of obesity-associated cancer. nih.gov Using multi-omic analysis in models of obese triple-negative breast cancer (TNBC), studies have identified a critical link between cancer-associated adipocytes and tumor progression. researchgate.net In these obese TNBC models, this compound has been shown to induce systemic and tumor microenvironment immune reprogramming, leading to durable anti-tumor immunity. nih.govlarvol.com This was evidenced by increased antigen-presenting cells and reduced immunosuppressive cells. nih.gov In preclinical models, this compound treatment significantly delayed tumor onset and attenuated progression in pancreatic and lung cancers. nih.gov

Evaluation of Metabolic Reprogramming and YAP Proteolytic Control

Mechanistically, the anti-cancer effects of this compound in obese TNBC models are linked to the modulation of metabolic pathways and specific protein regulation. researchgate.net Research has identified a dysfunctional Eukaryotic Translation Initiation Factor 3 Subunit H (EIF3H)/Yes-associated protein (YAP) proteolytic axis as a key mediator. researchgate.net Cancer-associated adipocytes in obese models drive metabolic reprogramming, which upregulates the hexosamine biosynthetic pathway (HBP). researchgate.net

This upregulation leads to the stabilization of the YAP protein, promoting tumor growth. researchgate.net this compound was found to inhibit the HBP, leading to decreased YAP protein levels and, consequently, reduced tumor size and enhanced chemotherapy efficacy in obese TNBC mouse models. researchgate.net These findings highlight a novel mechanism where this compound overcomes therapeutic barriers by controlling the interplay between metabolic reprogramming and YAP protein degradation. researchgate.netlarvol.com

Comparative Preclinical Studies with Other Incretin (B1656795) Agonists

Distinctive Pharmacological Profiles Compared to Dual or Mono-Agonists

This compound's profile as a triple agonist gives it distinct pharmacological properties compared to mono-agonists like Semaglutide (GLP-1) and dual-agonists like Tirzepatide (GIP/GLP-1). amazing-meds.com Preclinical studies have directly compared these agents. In diet-induced obese mice, this compound demonstrated superior body weight reduction compared to other GIP and GLP-1 receptor agonists. diabetesjournals.orgresearchgate.net One study noted that this compound reduced the body weight of DIO mice by nearly 40%, a more pronounced effect than that observed with Tirzepatide or Mazdutide (a GLP-1/GCG dual agonist). cyagen.com

The key differentiator is the addition of glucagon receptor agonism, which is implicated in increasing energy expenditure, an effect not targeted by GLP-1 or GIP mono or dual agonists. nih.gov While all these agents reduce food intake and delay gastric emptying, this compound's ability to also boost energy expenditure provides a multi-pronged approach that results in more significant weight loss and metabolic improvements in preclinical models. medicalantiaging.comnih.govresearchgate.net In vitro analysis indicates this compound has a potency balance that favors GIP receptor agonism. diabetesjournals.org Specifically, it is more potent at the human GIP receptor than the native ligand, while being slightly less potent at the GLP-1 and glucagon receptors. sochob.clnih.gov This balanced, yet potent, activity across three key metabolic receptors underpins its robust efficacy in preclinical settings. diabetesjournals.orgresearchgate.net

Mechanistic Advantages of Tri-Agonism in Preclinical Settings

The innovative design of this compound as a single molecule capable of activating three distinct receptors—the glucose-dependent insulinotropic polypeptide (GIP) receptor (GIPR), the glucagon-like peptide-1 (GLP-1) receptor (GLP-1R), and the glucagon receptor (GCGR)—underpins its significant metabolic effects observed in preclinical models. This tri-agonist approach offers a synergistic mechanism that surpasses the effects of single or dual-agonist therapies by simultaneously targeting multiple pathways involved in metabolism, energy expenditure, and appetite regulation.

Synergistic Action on Metabolic Pathways

Preclinical research highlights that the combined activation of GIPR, GLP-1R, and GCGR by this compound leads to a multifaceted approach to metabolic regulation. The activation of GLP-1R and GIPR is known to suppress appetite and reduce caloric intake. nih.gov The addition of glucagon receptor agonism introduces a distinct advantage by increasing energy expenditure. researchgate.net This dual action of reducing energy intake while simultaneously increasing its expenditure is a key mechanistic advantage of this compound's tri-agonism.

In diet-induced obese (DIO) mice, the administration of this compound resulted in a substantial reduction in body weight, with one study noting a decrease of nearly 40%. cyagen.com This effect was accompanied by a significant decrease in fat mass. cyagen.com The mechanism for this pronounced weight loss is attributed to the compound's ability to reduce food intake, driven by its GIPR and GLP-1R activity, and to augment energy expenditure, a direct consequence of GCGR activation. researchgate.net

Enhanced Hepatic Effects

Preclinical studies have also illuminated the direct benefits of this compound on liver health, an area where dual GIP and GLP-1 agonists have shown limitations. The liver is notably rich in glucagon receptors, while having no GLP-1 or GIP receptors. adameetingnews.org this compound's agonism at the GCGR is thought to directly stimulate hepatic fatty acid oxidation and reduce the synthesis of new fat molecules (hepatic lipogenesis). nih.gov This is supported by findings in animal models where this compound treatment led to a reduction in liver fat. nih.gov Furthermore, preclinical data suggest that this compound can ease oxidative stress in liver mitochondria, a key factor in the progression of non-alcoholic steatohepatitis (NASH). adameetingnews.org Animal models have also demonstrated improved bile acid profiles, which may contribute to a reduction in liver fibrosis. adameetingnews.org

Superior Efficacy in Animal Models

Comparative studies in animal models have consistently demonstrated the superior efficacy of this compound over other incretin-based therapies. In diet-induced obese mice, this compound showed more significant weight loss compared to the dual agonist tirzepatide. icm.edu.pl Another study in db/db mice, a model for type 2 diabetes, found that this compound was more effective at reducing body weight and food intake than both tirzepatide and liraglutide. mdpi.com

The following interactive data tables summarize key findings from preclinical in vitro and animal studies, illustrating the mechanistic advantages of this compound's tri-agonist profile.

Interactive Data Tables

Table 1: In Vitro Receptor Activity of this compound

This table details the half-maximal effective concentration (EC50) and binding affinity (Ki) of this compound for human and mouse GIP, GLP-1, and glucagon receptors, providing insight into its potency at each target. Lower values indicate greater potency and affinity.

ReceptorSpeciesEC50 (nM)Ki (nM)
GIPR Human0.06430.057
Mouse0.1912.8
GLP-1R Human0.7757.2
Mouse0.7941.3
GCGR Human5.795.6
Mouse2.3273
Data sourced from multiple preclinical studies. medchemexpress.combiocompare.comclinisciences.comchemscene.cominvivochem.com

Table 2: Effects of this compound in Diet-Induced Obese (DIO) Mice

This table summarizes the significant metabolic improvements observed in diet-induced obese mice following treatment with this compound, including changes in body weight, fat mass, and liver function markers.

ParameterObservationSource
Body Weight Nearly 40% reduction cyagen.com
Fat Mass Significant reduction observed as early as Day 7 cyagen.com
Lean Mass Significant reduction by Day 14, associated with robust weight loss cyagen.com
Serum Lipids Effective reduction in elevated Total Cholesterol (TC), HDL-C, and LDL-C cyagen.com
Liver Function Effective reduction in elevated Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) cyagen.com
Findings are from a 42-day study with subcutaneous injections every three days. cyagen.com

Advanced Research Methodologies and Structural Elucidation

Cryo-Electron Microscopy (Cryo-EM) for Receptor-Ligand Complex Structures

Cryo-electron microscopy (cryo-EM) has been a pivotal technology in deciphering the structural basis of Retatrutide's triple agonism. semanticscholar.org This technique allows for the visualization of biological macromolecules in their near-native state at high resolution.

Researchers have successfully determined the cryo-EM structures of this compound in complex with each of its target receptors—GLP-1R, GIPR, and GCGR—coupled to the Gs protein. semanticscholar.org These structures were resolved at near-atomic detail, with resolutions of 2.68 Å for the this compound-GLP-1R-Gs complex, 3.26 Å for the this compound-GIPR-Gs complex, and 2.84 Å for the this compound-GCGR-Gs complex. semanticscholar.org

The high-resolution maps clearly show the peptide, the receptor, and the Gs protein, allowing for precise modeling of their structures and interactions. semanticscholar.org this compound adopts a continuous helical shape that penetrates the core of the receptor's transmembrane domain (TMD) with its N-terminal region, while the C-terminal portion interacts with the receptor's extracellular domain (ECD). semanticscholar.orgnih.gov

Cryo-EM Resolution of this compound-Receptor Complexes
ComplexResolution (Å)Reference
This compound-GLP-1R-Gs2.68 semanticscholar.org
This compound-GIPR-Gs3.26 semanticscholar.org
This compound-GCGR-Gs2.84 semanticscholar.orgpdbj.org

In the GLP-1R and GCGR, ECL1 forms a stable short α-helix. nih.gov In contrast, the ECL1 of the GIPR is more flexible and adopts a relaxed loop conformation. researchgate.net This flexibility in the GIPR's ECL1 allows it to accommodate different peptide conformations. semanticscholar.org These structural nuances explain how this compound, a single peptide, can effectively bind to and activate three different receptors. The N-terminal and C-terminal regions of this compound are key for receptor selectivity, while the middle section allows for optimization of receptor engagement. semanticscholar.org

The interactions between this compound and the receptors involve a network of hydrogen bonds and hydrophobic interactions. biorxiv.org The specific amino acid residues involved in these interactions differ slightly between the three receptors, contributing to the balanced agonism of this compound. semanticscholar.org

Spectroscopic and Biophysical Techniques for Conformational Analysis

While cryo-EM provides static snapshots of the this compound-receptor complexes, spectroscopic and biophysical techniques are essential for analyzing the conformational dynamics and binding kinetics in solution. Techniques such as fluorescence spectroscopy, circular dichroism, and surface plasmon resonance (SPR) are likely employed to study the conformational changes in both the peptide and the receptors upon binding.

These methods can provide data on the binding affinity (Ki) and the potency (EC50) of this compound for each receptor. For instance, this compound has been shown to have different binding affinities and potencies for the human and mouse versions of the receptors. medchemexpress.com

Binding Affinity (Ki) and Potency (EC50) of this compound for Human Receptors
ReceptorKi (nM)EC50 (nM)Reference
GCGR5.65.79 medchemexpress.com
GIPR0.0570.0643 medchemexpress.com
GLP-1R7.20.775 medchemexpress.com

Advanced Imaging Techniques in Preclinical Research (e.g., PET imaging of receptor binding)

Advanced imaging techniques like Positron Emission Tomography (PET) play a crucial role in preclinical research by allowing for the non-invasive visualization and quantification of receptor binding in living organisms. itnonline.comfrontiersin.org PET imaging uses radiolabeled tracers to track the distribution and concentration of a drug candidate in the body over time. itnonline.com

In the context of this compound, PET imaging could be used in preclinical animal models to:

Assess the in vivo target engagement of this compound with GLP-1R, GIPR, and GCGR in various tissues.

Determine the relationship between receptor occupancy and the observed pharmacological effects.

Help in the selection of appropriate doses for clinical trials by providing data on receptor saturation. frontiersin.org

The translatability of PET imaging from preclinical models to human studies is a significant advantage, providing a bridge between early-stage research and clinical development. frontiersin.orgnih.gov

Theoretical Implications and Future Research Directions

Design Principles for Next-Generation Unimolecular Peptide Therapeutics

The development of Retatrutide, a single peptide that can activate three different receptors, marks a significant step forward in creating multi-receptor targeting drugs. patsnap.commedicalantiaging.com This approach, known as unimolecular polypharmacology, involves designing one molecule to interact with multiple targets in the body at the same time. annualreviews.org The success of this compound and similar drugs like Tirzepatide, which targets two receptors, has shown that these types of therapies can be more effective than older drugs that only target one receptor. annualreviews.orgnih.gov

Key design principles that have contributed to the development of this compound and will guide future research include:

Balanced Receptor Activity: this compound is designed to have different levels of activity at each of its target receptors: the glucagon-like peptide-1 receptor (GLP-1R), the glucose-dependent insulinotropic polypeptide receptor (GIPR), and the glucagon (B607659) receptor (GCGR). mdpi.com It has a stronger effect on the GIPR, with balanced and clinically effective activation of the GLP-1 and glucagon receptors. patsnap.comnih.gov This balance is crucial for maximizing the drug's benefits while minimizing potential side effects. nih.gov

Structural Modifications for Longevity: The this compound peptide is attached to a fatty diacid, a modification that extends its half-life in the body to about six days. patsnap.comnih.gov This allows for once-weekly injections, which is more convenient for patients. patsnap.com

Targeting Multiple Pathways: By activating three different receptors, this compound influences a wide range of metabolic processes. agemd.com It helps control blood sugar by stimulating insulin (B600854) release, reduces appetite, slows down how quickly the stomach empties, and increases the body's energy use. agemd.comcaymanchem.com This multi-pronged approach leads to significant weight loss and improvements in metabolic health. mdpi.comtctmd.com

Future research in this area will likely focus on further refining these design principles. This could involve creating new molecules with even more precisely tuned receptor activities or developing oral versions of these peptide drugs to improve patient convenience. sec.gov The ultimate goal is to create highly effective and personalized treatments for metabolic diseases like obesity and type 2 diabetes. annualreviews.org

Deeper Understanding of Incretin (B1656795) System Physiology and Pathology

The development of this compound has spurred further investigation into the complex roles of incretin hormones in both healthy and diseased states. researchgate.net Incretins, such as GLP-1 and GIP, are hormones released from the gut after eating that play a key role in regulating blood sugar. diabetesonthenet.com this compound's ability to target the receptors for GLP-1, GIP, and glucagon simultaneously has highlighted the interconnectedness of these signaling pathways. medicalantiaging.compatsnap.com

Historically, the "incretin effect" describes how oral glucose intake leads to a much greater insulin response than intravenous glucose, a phenomenon first identified in the 1930s. nih.gov Modern research has expanded our understanding of how these hormones influence not just insulin secretion, but also appetite, gastric emptying, and energy expenditure. caymanchem.commdpi.com

However, the precise mechanisms and the full extent of the interplay between the GLP-1, GIP, and glucagon systems are still being explored. For instance, while GLP-1 and GIP both stimulate insulin release, they have different effects on glucagon secretion. bmj.com Furthermore, the role of the glucagon receptor in metabolic regulation is complex; while it can raise blood sugar, its activation in the context of a triple agonist like this compound contributes to increased energy expenditure and appetite suppression. caymanchem.combeyondtype1.org

Future research will likely focus on:

Unraveling the detailed molecular interactions between these three receptor systems.

Investigating how these interactions are altered in metabolic diseases like type 2 diabetes and obesity. researchgate.net

Exploring the potential for developing even more targeted therapies that can be tailored to the specific incretin system dysfunctions of individual patients.

A more profound understanding of incretin physiology and pathology will be essential for designing the next generation of highly effective and safe treatments for metabolic disorders. researchgate.net

Elucidating Inter-Organ Crosstalk and Systemic Metabolic Homeostasis

This compound's therapeutic effects are a direct result of its ability to influence this crosstalk. By activating receptors in various organs, it orchestrates a coordinated response that leads to improved systemic metabolic homeostasis. patsnap.com For example:

Liver-Brain Axis: The liver and brain are key players in metabolic regulation, communicating through both hormones and nerve signals. nih.gov this compound's action on the liver to modulate glucose production and on the brain to suppress appetite is a prime example of influencing this axis for therapeutic benefit. patsnap.commdpi.com

Pancreas, Liver, and Adipose Tissue: this compound enhances insulin secretion from the pancreas, modulates glucose output from the liver, and promotes the breakdown of fat in adipose tissue. patsnap.com This coordinated action helps to regulate blood sugar and reduce fat stores.

Gut-Brain Axis: The incretin hormones GLP-1 and GIP are central to the gut-brain axis, signaling from the gut to the brain to regulate appetite and energy balance. mdpi.com this compound leverages this axis to reduce food intake. mdpi.com

Future research will aim to further map these complex communication networks. Advanced techniques like molecular tracing and genetic engineering will be crucial in understanding the specific signals and pathways involved. nih.gov A deeper understanding of inter-organ crosstalk will pave the way for new therapies that can more precisely target the dysregulated communication underlying metabolic diseases.

Research into Neural-Metabolic Interactions and Central Nervous System Effects

The significant impact of this compound on appetite and weight loss highlights the crucial role of the central nervous system (CNS) in metabolic regulation. The brain, particularly the hypothalamus and brainstem, integrates signals from the body to control energy intake and expenditure. mdpi.com Incretin receptors, including those for GLP-1 and GIP, are expressed in key areas of the brain involved in appetite control. mdpi.com

This compound's activation of these receptors in the CNS is a primary mechanism behind its ability to reduce hunger and food intake. patsnap.com This central action, combined with its effects on peripheral organs, contributes to its potent weight-loss effects. patsnap.com

Beyond appetite regulation, research is exploring other potential CNS effects of incretin-based therapies. Studies on GLP-1 receptor agonists have suggested potential roles in:

Reward Pathways: GLP-1 receptors are found in brain regions associated with reward, suggesting a possible link to the rewarding aspects of food. mdpi.com

Neuroprotection: Some research indicates that GLP-1 receptor activation may have protective effects in the context of neurodegenerative diseases. dovepress.com

Mood and Behavior: The widespread distribution of incretin receptors in the brain raises questions about their potential influence on mood and other behaviors. mdpi.com For example, preclinical studies have shown that this compound can alter the subjective effects of alcohol in rats. biorxiv.org

Future research in this area will focus on:

Mapping the specific neural circuits that mediate the metabolic effects of this compound and other incretin agonists. mdpi.com

Investigating the long-term CNS effects of these therapies.

Exploring the potential for developing drugs that can selectively target CNS incretin receptors to achieve specific therapeutic outcomes.

A deeper understanding of the intricate links between the nervous system and metabolism will be vital for developing more effective and comprehensive treatments for obesity and related disorders.

Exploration of Receptor Biology and Ligand-Binding Specificity

The development of this compound has been made possible by significant advances in our understanding of G protein-coupled receptors (GPCRs), the family of receptors that includes those for GLP-1, GIP, and glucagon. nih.govbiorxiv.org These receptors have a complex structure, with an extracellular domain that recognizes and binds to its specific ligand, and a transmembrane domain that initiates a signaling cascade inside the cell. nih.govresearchgate.net

The way a ligand binds to its receptor determines the cellular response. Researchers are increasingly interested in the concept of "biased agonism," where a ligand can be designed to activate some of a receptor's signaling pathways but not others. sec.govscienceopen.com This offers the potential to create drugs with more specific effects and fewer side effects.

Key areas of exploration in receptor biology and ligand-binding specificity include:

Cryo-Electron Microscopy (Cryo-EM): This powerful imaging technique is allowing scientists to visualize the three-dimensional structures of GPCRs in unprecedented detail, providing insights into how ligands like this compound bind to their receptors. nih.govnih.gov

Ligand-Receptor Interactions: Researchers are studying the specific amino acid interactions that determine a ligand's potency and specificity for a particular receptor. For example, studies have identified key salt bridges that are important for this compound's interaction with the GLP-1 and GIP receptors. nih.gov

Allosteric Modulation: In addition to the primary (orthosteric) binding site, many GPCRs have secondary (allosteric) sites that can be targeted by drugs to modulate the receptor's activity. nih.govscienceopen.com

Future research in this field will likely lead to the development of even more sophisticated unimolecular peptide therapeutics. By understanding the precise molecular details of receptor activation, scientists can design drugs with tailored signaling profiles to achieve specific therapeutic goals.

Investigating Mechanisms Underlying Individual Variability in Preclinical Responses

While preclinical and clinical trials have shown impressive results for this compound, it is also clear that there is variability in how individuals respond to the treatment. medpath.comnih.gov Some people experience more significant weight loss and metabolic improvements than others, and some may be more prone to side effects. medicalantiaging.commedpath.com Understanding the reasons for this variability is a critical area of ongoing research. nih.govresearchgate.net

Potential factors that could contribute to individual differences in response to this compound include:

Genetic Factors: Variations in the genes that code for the GLP-1, GIP, and glucagon receptors, or for other proteins involved in incretin signaling pathways, could influence an individual's response to the drug.

Baseline Metabolic State: The severity of an individual's obesity, insulin resistance, or other metabolic disturbances at the start of treatment could play a role in their response.

Co-existing Conditions: Other health conditions that an individual may have could also affect how they respond to this compound.

Lifestyle Factors: Diet, exercise, and other lifestyle habits can also interact with the effects of the medication.

One interesting observation from a phase 2 trial was that women, on average, lost more weight than men while taking this compound. beyondtype1.org The reasons for this are not yet fully understood and warrant further investigation.

Future research will focus on:

Identifying Biomarkers: Researchers will look for biomarkers, such as specific genetic variations or metabolic profiles, that can predict who is most likely to respond well to this compound.

Personalized Medicine: The ultimate goal is to use this information to develop personalized treatment approaches, where the choice of medication and dosage can be tailored to the individual patient. nih.gov

By unraveling the mechanisms behind individual variability, we can optimize the use of this compound and other incretin-based therapies to achieve the best possible outcomes for each patient.

Potential Applications Beyond Primary Metabolic Research (e.g., broader endocrine functions)

While this compound is primarily being studied for the treatment of obesity, type 2 diabetes, and related metabolic conditions like non-alcoholic fatty liver disease (NAFLD), its broad mechanism of action suggests that it may have therapeutic potential in other areas as well. patsnap.compatsnap.com The incretin system is known to influence a wide range of physiological processes, and by targeting three key receptors in this system, this compound could have far-reaching effects. fortmyersregenerative.com

Some potential future applications of this compound that are being explored or considered include:

Cardiovascular Disease: Clinical trials have already shown that this compound can improve several cardiovascular risk factors, including blood pressure and cholesterol levels. tctmd.comfortmyersregenerative.comlilly.com Future research will investigate whether these improvements translate into a reduced risk of heart attacks, strokes, and other cardiovascular events. patsnap.com

Kidney Disease: Obesity and diabetes are major risk factors for chronic kidney disease. Early research suggests that this compound may have protective effects on the kidneys, potentially by improving metabolic control and reducing inflammation. medicalantiaging.comfortmyersregenerative.com

Obstructive Sleep Apnea (OSA): The TRIUMPH phase 3 clinical trial program is evaluating the efficacy of this compound for the treatment of OSA in people who are overweight or obese. lilly.com

Knee Osteoarthritis (OA): The TRIUMPH program is also investigating the potential of this compound to treat knee OA, a condition that is often exacerbated by excess weight. lilly.com

Inflammatory Conditions: Given that obesity is associated with a state of chronic low-grade inflammation, and this compound has been shown to reduce inflammatory markers in preclinical studies, it may have potential in treating other inflammatory conditions. medicalantiaging.com

As research into this compound continues, it is likely that even more potential applications will be discovered. The ability of this single molecule to influence multiple aspects of physiology makes it a promising candidate for treating a wide range of complex, chronic diseases. patsnap.comfortmyersregenerative.com

Research Findings on this compound

Below are tables summarizing key findings from research on this compound.

Table 1: Receptor Binding and Activity of this compound

ReceptorHuman EC50 (nM)Mouse EC50 (nM)Human Ki (nM)Mouse Ki (nM)Relative Potency (vs. Endogenous Hormone)
GIPR 0.06430.1910.0572.88.9x more potent
GLP-1R 0.7750.7947.21.30.4x less potent
GCGR 5.792.325.6730.3x less potent
EC50 represents the concentration of a drug that gives a half-maximal response. Ki represents the binding affinity of a drug to a receptor. A lower value indicates a stronger binding affinity.
Data sourced from MedChemExpress and a study published in a peer-reviewed scientific journal. nih.govmedchemexpress.com

Table 2: Weight Reduction in a Phase 2 Trial (48 Weeks)

Treatment GroupMean Weight Reduction (%)
This compound 1 mg -8.7%
This compound 4 mg -17.5%
This compound 8 mg -22.8%
This compound 12 mg -24.2%
Placebo -2.1%
Data from a phase 2 clinical trial in adults with obesity. nih.govmdpi.comlilly.comdiabetes.org

Table 3: Reduction in Liver Fat in a Phase 2 Substudy (48 Weeks)

Treatment GroupMean Relative Change in Liver Fat (%)Achievement of Normal Liver Fat (<5%)
This compound 1 mg -51.3%Not specified
This compound 4 mg -59.0%Not specified
This compound 8 mg -81.7%89%
This compound 12 mg -86.0%93%
Placebo -4.6%Not specified
Data from a substudy of a phase 2 clinical trial in patients with obesity and non-alcoholic fatty liver disease. mdpi.com

Table 4: Glycemic Control in a Phase 2 Trial in Type 2 Diabetes (36 weeks)

Treatment GroupMean HbA1c Reduction (%)
This compound 4 mg -1.3%
This compound 8 mg -1.9%
This compound 12 mg -2.0%
Dulaglutide 1.5 mg -1.4%
Placebo No change
Data from a phase 2 clinical trial in patients with type 2 diabetes. diabetes.org

Methodological Advancements in Peptide Drug Discovery and Development

The development of this compound is a direct result of significant methodological advancements in peptide drug discovery, which have transformed the therapeutic landscape for metabolic diseases. The evolution from single-receptor agonists to complex multi-agonist molecules represents a paradigm shift in metabolic pharmacology, driven by innovations in peptide engineering, synthesis, and screening technologies. nih.govresearchgate.net

One of the most critical advancements has been the strategic design of multi-agonist peptides. By combining the bioactive domains of several gastrointestinal hormones into a single unimolecular peptide, researchers can achieve synergistic pharmacological actions with a single pharmacokinetic profile. nih.gov This approach is inspired by the metabolic benefits observed after bariatric surgery, which are understood to result from the interplay of multiple gut hormones. nih.gov The structural similarities within the glucagon family of peptides and their receptors have been fundamental to the development of triple agonists like this compound, which merges the therapeutic actions of Glucagon-like peptide-1 (GLP-1), Glucose-dependent insulinotropic polypeptide (GIP), and Glucagon. nih.gov

Progress in peptide synthesis and engineering has been pivotal. Technologies such as recombinant DNA technology, solid-phase peptide synthesis (SPPS), and protein engineering allow for the large-scale production and precise modification of peptide structures. researchgate.net These methods enable the introduction of non-natural amino acids and other modifications to enhance stability, prolong half-life, and improve receptor affinity. researchgate.netmdpi.com For instance, modifications like fatty acid acylation and conjugation to albumin-binding moieties have successfully extended the half-life of GLP-1 analogues, permitting less frequent administration. mdpi.comacs.org this compound itself is a 39-amino acid peptide linked to a C20 fatty diacid moiety, a modification that contributes to its prolonged pharmacokinetic half-life of approximately six days. nih.gov

Furthermore, the integration of high-throughput screening and computational methods, including machine learning (ML), has accelerated the discovery and optimization process. nih.gov ML-guided quantitative structure-activity relationship (QSAR) models can analyze large peptide libraries to identify candidates with improved potency, stability, and selectivity, even with limited initial data. nih.gov These advanced analytical and separation techniques are crucial for characterizing complex multi-agonist peptides and ensuring their quality and safety. theanalyticalscientist.com The convergence of these technologies has not only made the creation of "undruggable" target modulators possible but has also streamlined the path from preclinical research to clinical application, exemplified by the rapid development of sophisticated molecules like this compound. mdpi.comthe-scientist.com

Long-Term Preclinical Studies and Translational Research Hypotheses

Long-term preclinical studies have been instrumental in establishing the foundational efficacy of this compound and generating critical hypotheses for its translation into human clinical trials. These studies, primarily conducted in rodent models of obesity and diabetes, have provided essential insights into the compound's multi-faceted mechanism of action.

Preclinical ModelKey FindingsReference
Rodent ModelsEffective in reducing body weight. nih.gov
db/db MiceSignificantly reduced body weight, adiposity, and hepatic fat; improved insulin sensitivity and glycemic control, outperforming comparator peptides. accessnewswire.com
Male & Female RatsAttenuated the interoceptive (subjective) effects of alcohol. researchgate.net

These robust preclinical findings have given rise to several translational research hypotheses that are currently being investigated in large-scale clinical trials. The primary hypothesis is that the simultaneous activation of GLP-1, GIP, and glucagon receptors can produce weight loss and glycemic control benefits superior to those of single or dual-agonist therapies. nih.govpatsnap.com The glucagon receptor agonism, in particular, is hypothesized to contribute to weight loss by increasing energy expenditure, an effect that complements the appetite suppression and insulinotropic actions of GLP-1 and GIP agonism. patsnap.comdiabetesjournals.org

Beyond weight and glucose management, a significant translational hypothesis is this compound's potential as a treatment for metabolic dysfunction-associated steatotic liver disease (MASLD), formerly known as non-alcoholic fatty liver disease (NAFLD). medicalantiaging.com Preclinical data showed a marked reduction in liver fat, and these findings have been supported by early clinical trial results where this compound treatment led to substantial reductions in liver fat content and, in many cases, the resolution of hepatic steatosis. medicalantiaging.comnih.gov

Further hypotheses extend to broader cardiovascular and renal benefits. the-scientist.compatsnap.com The improvements in weight, blood pressure, and lipid profiles seen in early trials suggest a potential for reducing the risk of major adverse cardiovascular events. accessnewswire.commedicalantiaging.com Ongoing Phase III trials, such as the TRIUMPH study program, are designed to definitively test these hypotheses by evaluating the long-term efficacy and safety of this compound in diverse patient populations, including those with established cardiovascular disease. mdpi.comdiabetesjournals.org The results from these trials will be critical for understanding the full therapeutic potential of this multi-agonist peptide. diabetesjournals.org

Q & A

Q. What are the primary pharmacological targets of Retatrutide, and how do they influence metabolic outcomes in preclinical models?

this compound acts as a triple agonist targeting GIP, GLP-1, and glucagon receptors. The synergistic activation of these receptors enhances satiety, increases energy expenditure, and improves insulin sensitivity. Preclinical models demonstrate that glucagon receptor activation promotes thermogenesis in adipose tissue, while GLP-1/GIP agonism suppresses appetite. Researchers should design in vivo studies to isolate receptor-specific effects using knockout models or selective antagonists .

Q. How have Phase 2 clinical trials for this compound been structured to assess both glycemic control and weight loss endpoints?

Phase 2 trials (e.g., NCT04867785) employed a randomized, double-blind, placebo-controlled design with escalating doses (2–12 mg/week over 12 weeks). Primary endpoints included HbA1c reduction and percentage body weight loss, while secondary endpoints assessed lipid profiles, waist circumference, and liver fat content. Trials used a stepwise titration to mitigate gastrointestinal side effects, with efficacy analysis excluding post-discontinuation data .

Q. What methodological considerations are critical for reconstituting this compound in laboratory settings?

this compound is supplied as lyophilized powder requiring reconstitution with bacteriostatic water (0.9% benzyl alcohol) to ensure stability. Researchers must:

  • Allow vials to reach room temperature pre-reconstitution.
  • Inspect solutions for turbidity or particulates post-reconstitution.
  • Store reconstituted peptides at 2–8°C for ≤4 weeks. Suboptimal reconstitution may alter pharmacokinetic profiles, necessitating validation via HPLC .

Advanced Research Questions

Q. What statistical considerations are critical when analyzing dose-response relationships in this compound trials with multiple escalating dosage arms?

Trials like TRIUMPH-2 use mixed-effects models to account for repeated measures and dropout rates. Key considerations include:

  • Multiplicity adjustments : Hochberg or Bonferroni corrections for comparing multiple dose groups.
  • Non-linear modeling : Logistic regression for threshold effects (e.g., ≥5% weight loss).
  • Missing data handling : Multiple imputation or sensitivity analyses under MAR assumptions. Phase 2 data revealed a dose-dependent 8.7–24.2% weight loss, with significant HbA1c reductions (−1.6% to −2.02%) at higher doses .

Q. How do pharmacokinetic properties of this compound, such as its extended half-life due to fatty acid modification, impact longitudinal study designs?

this compound’s fatty acid side chain extends its half-life to ~6 days, enabling once-weekly dosing. Researchers must:

  • Schedule metabolic assessments (e.g., DEXA scans, calorimetry) ≥7 days post-dose to avoid peak-trough variability.
  • Account for prolonged receptor saturation in washout periods (≥4 weeks) for crossover trials.
  • Monitor antibody formation in long-term studies (>48 weeks), though immunogenicity rates remain low (≤2%) .

Q. What mechanisms underlie this compound’s efficacy in non-alcoholic fatty liver disease (NAFLD), and how should translational studies be designed?

this compound reduces hepatic steatosis via glucagon-mediated lipolysis and GLP-1/GIP-driven insulin sensitization. Preclinical studies show a 30–40% reduction in liver fat content. Translational protocols should:

  • Use MRI-PDFF or biopsy for steatosis quantification.
  • Stratify cohorts by baseline NAFLD activity scores (NAS).
  • Control for confounding variables (e.g., dietary intake) using food diaries .

Methodological Challenges and Contradictions

Q. How should researchers address discrepancies in this compound’s efficacy between diabetic and non-diabetic cohorts?

Phase 2 trials reported greater weight loss in non-diabetic participants (24.2% vs. 16.94% in T2D cohorts). Potential confounders include:

  • Insulin resistance : Higher baseline insulin in T2D may attenuate glucagon’s thermogenic effects.
  • Concomitant medications : Metformin usage in T2D cohorts could independently modulate glucose metabolism. Stratified subgroup analyses and propensity score matching are recommended .

Q. What experimental designs are optimal for comparing this compound with dual agonists (e.g., Tirzepatide) in obesity models?

Head-to-head trials should use adaptive designs with Bayesian response-adaptive randomization. Key endpoints:

  • Co-primary : % weight loss at 36 weeks and ΔHbA1c.
  • Hierarchical testing : Sequential analysis of non-inferiority followed by superiority. Early data suggest this compound’s triple agonism may yield superior weight loss (24.2% vs. Tirzepatide’s 21.1%) but requires validation in Phase 3 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.